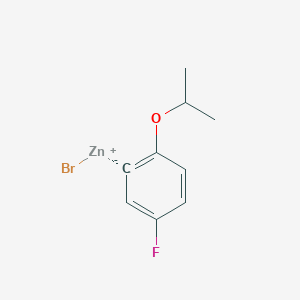
(5-Fluoro-2-i-propyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the iso-propyloxy group enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 5-fluoro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-fluoro-2-iso-propyloxyphenyl bromide+Zn→(5-fluoro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is frequently used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophilic partner in the reaction.
科学的研究の応用
Chemistry
In chemistry, (5-fluoro-2-iso-propyloxyphenyl)zinc bromide is used for the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular frameworks.
Industry
In the industrial sector, it is used in the production of fine chemicals and advanced materials. Its reactivity and selectivity make it a valuable tool in the synthesis of high-value products.
作用機序
The mechanism by which (5-fluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon bonds. The presence of the fluorine atom and the iso-propyloxy group enhances its reactivity by stabilizing the intermediate and facilitating the reaction process.
類似化合物との比較
Similar Compounds
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (4-fluoro-2-iso-propyloxyphenyl)zinc bromide
Uniqueness
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to the specific positioning of the fluorine atom and the iso-propyloxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.
特性
分子式 |
C9H10BrFOZn |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
QOTRCCUCGJJRQY-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=[C-]C=C(C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


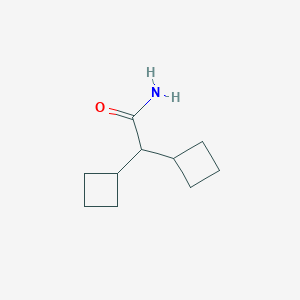
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)

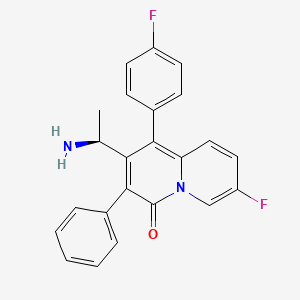
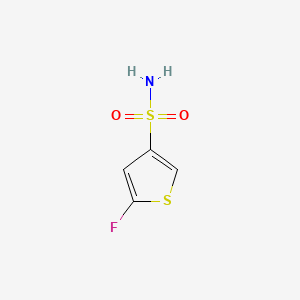
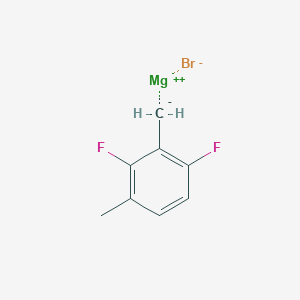
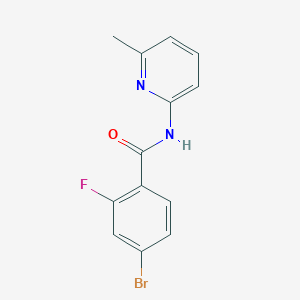
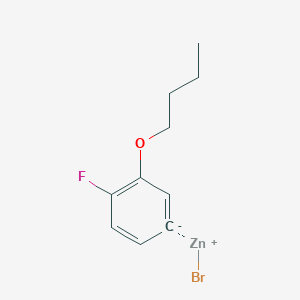
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
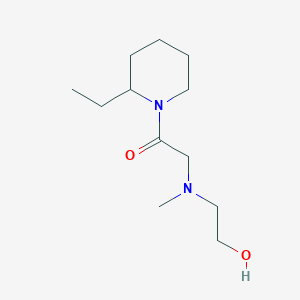
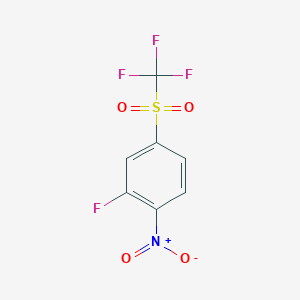
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

